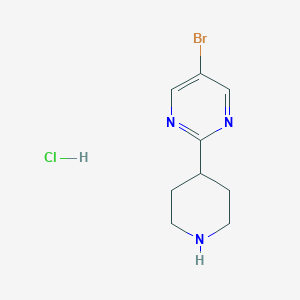

5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride

Description

Properties

IUPAC Name |

5-bromo-2-piperidin-4-ylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3.ClH/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7;/h5-7,11H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLCNVLGSQWQKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=C(C=N2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and 4-piperidinol.

Bromination: The 2-chloropyrimidine undergoes bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.

Substitution Reaction: The brominated pyrimidine is then reacted with 4-piperidinol in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.

Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted pyrimidines can be formed.

Coupling Products: Biaryl compounds are typically formed in coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 5-Bromo-2-(piperidin-4-yl)pyrimidine exhibit promising anticancer properties. For instance, studies have shown that certain bromopyrimidine analogs can inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells. The mechanism often involves the inhibition of specific kinases that play crucial roles in cancer cell signaling pathways .

Antimicrobial Properties

The compound also demonstrates significant antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is primarily through the inhibition of bacterial DNA gyrase, which is essential for DNA replication . Research has reported minimum biofilm inhibitory concentrations as low as 0.5–4 μg/mL for certain derivatives, indicating their potential as effective antibacterial agents .

Synthesis and Derivative Development

The synthesis of 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride involves several steps, including bromination and coupling reactions. These synthetic pathways allow for the modification of the compound to enhance its biological activity and selectivity against specific targets . The ability to create various derivatives opens avenues for exploring new therapeutic applications.

Anticancer Studies

A study conducted by Kumar et al. synthesized a series of bromopyrimidine derivatives, including 5-Bromo-2-(piperidin-4-yl)pyrimidine, and evaluated their anticancer activity using MTT assays. The results indicated that several compounds significantly inhibited cell viability across multiple cancer cell lines, highlighting their potential as novel anticancer agents .

Antimicrobial Research

In another study focusing on antimicrobial efficacy, derivatives were tested against standard bacterial strains using broth dilution methods. The findings revealed that certain derivatives exhibited potent antibacterial activity, suggesting their potential application in treating resistant infections .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in drug development, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their properties:

*XLogP3 value for free base; hydrochloride form may alter solubility.

Key Observations :

- Piperidine vs. Piperazine : The piperazine derivative (2.1.3) exhibits lower lipophilicity (XLogP3 = 0.9) due to its additional nitrogen, increasing hydrogen bond acceptor capacity (5 vs. 3 in the piperidine analogue). This enhances aqueous solubility but may reduce membrane permeability .

- Oxygen Linkage: The piperidin-3-yloxy variant (2.1.2) introduces an ether bond, raising molecular weight and hydrogen bond acceptors (4 vs.

- Chlorine and Morpholine: The 4-morpholino derivative (2.1.4) replaces piperidine with morpholine, increasing steric bulk and altering electronic properties, which may affect kinase selectivity .

Crystallographic and Hydrogen Bonding Behavior

- The parent compound 5-bromo-2-chloropyrimidin-4-amine () forms a planar pyrimidine ring with Br, Cl, and NH2 groups coplanar. Intermolecular N–H···N hydrogen bonds create 2D networks, a feature likely retained in piperidine-substituted analogues .

- Piperazine derivatives may exhibit enhanced hydrogen bonding due to additional NH groups, influencing crystal packing and stability .

Physicochemical and Functional Differences

- Solubility : The hydrochloride salt of the piperidine variant improves water solubility compared to its free base. Piperazine analogues (e.g., 2.1.3) may exhibit even higher solubility due to increased polarity .

- Reactivity : Bromine at position 5 enables Suzuki-Miyaura cross-coupling, while chlorine in 5-bromo-2-chloro derivatives () allows sequential functionalization .

Biological Activity

5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of a pyrimidine ring, which is substituted with a piperidine moiety. Its molecular formula is CHBrN·HCl, with a molecular weight of approximately 260.59 g/mol. The presence of the bromine atom enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

The biological activity of 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to different biological effects. For instance, it has been shown to interact with kinases, which are crucial in cell signaling pathways.

Interaction with Kinases

Research indicates that this compound can inhibit several kinases involved in cancer progression. In a study involving a screening panel of approximately 65 kinases, it was found to exhibit IC values less than 10 µM for multiple targets, suggesting significant inhibitory potential . The binding mode analysis revealed that the compound stabilizes specific conformations of kinases through cation-π interactions with the piperidine ring, enhancing selectivity for certain kinase targets .

Biological Activities

Anticancer Properties

5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride has demonstrated promising anticancer activity in various studies. For example, it showed effective growth inhibition against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC values ranging from 0.87–12.91 µM . Comparative studies indicated that it outperformed traditional chemotherapeutics like 5-Fluorouracil in terms of selectivity and potency .

Neuroprotective Effects

The compound's derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. Piperidine derivatives are known to interact with muscarinic acetylcholine receptors, which are implicated in cognitive functions . This interaction may suggest potential applications in treating conditions such as Alzheimer's disease.

Antimicrobial Activity

Research has also highlighted the antibacterial properties of pyrimidine derivatives similar to 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride. In vitro studies have shown effective inhibition against various bacterial strains, including MRSA and VRE . The mechanism involves targeting bacterial topoisomerase II (DNA gyrase), crucial for bacterial DNA replication and repair .

Case Studies

-

Inhibition of Cancer Cell Growth

- Study: Evaluation of growth inhibition on MCF-7 and MDA-MB-231 cells.

- Findings: Significant cytotoxicity observed with IC values lower than those for standard treatments.

- Implication: Potential candidate for breast cancer therapy.

-

Neuroprotective Mechanisms

- Study: Interaction with muscarinic receptors.

- Findings: Enhanced cognitive function in animal models.

- Implication: Possible therapeutic agent for neurodegenerative diseases.

-

Antibacterial Efficacy

- Study: Testing against resistant bacterial strains.

- Findings: Effective at low concentrations (MIC values between 0.5–4 µg/mL).

- Implication: Development as an antibacterial drug targeting DNA gyrase.

Summary Table of Biological Activities

Q & A

Basic: What established synthetic routes are available for 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride, and how can purity be optimized?

Methodological Answer:

A common synthetic approach involves coupling a brominated pyrimidine core with a piperidine derivative. For example, in analogous compounds like 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride, the piperidine moiety is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions . Optimization of purity can be achieved through recrystallization (e.g., using acetonitrile as a solvent) or chromatography. For brominated analogs, reducing agents like stannous chloride in hydrochloric acid have been used to control side reactions during nitro-group reduction, as demonstrated in the synthesis of 5-Bromo-2-chloropyrimidin-4-amine (yield: 90%, purity >95%) .

Advanced: How can computational methods enhance the design of synthetic pathways for this compound?

Methodological Answer:

Quantum chemical calculations and reaction path searches (e.g., via the ICReDD framework) enable in silico prediction of reaction feasibility and byproduct formation. Computational tools can identify optimal catalysts, solvent systems, and reaction temperatures by analyzing transition states and thermodynamic parameters. For example, coupling reaction barriers can be modeled to prioritize Suzuki-Miyaura over Ullmann couplings for bromine substitution . Machine learning models trained on databases like REAXYS further narrow experimental conditions, reducing trial-and-error iterations .

Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths and angles (e.g., pyrimidine ring planarity with RMS deviation <0.1 Å) and hydrogen-bonding networks (e.g., N–H···N interactions stabilizing supramolecular dimers) .

- NMR : H NMR identifies piperidine proton environments (δ 2.5–3.5 ppm for N–CH), while C NMR confirms bromine-induced deshielding of adjacent carbons.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] for CHBrClN: expected m/z 292.97) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from assay variability (e.g., cell-line specificity) or impurities. To address this:

- Orthogonal assays : Validate target binding using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) alongside cellular assays.

- Batch analysis : Compare purity (>98% by HPLC) and counterion content (e.g., HCl stoichiometry via titration) across studies .

- Structure-activity relationship (SAR) studies : Test analogs (e.g., 5-Chloro or 5-Iodo derivatives) to isolate bromine’s role in activity .

Basic: What intermediates are critical in synthesizing this compound?

Methodological Answer:

Key intermediates include:

- 5-Bromo-2-chloropyrimidine : Serves as the halogenated core for piperidine coupling.

- Nitro precursors : For example, 5-Bromo-2-chloro-4-nitropyrimidine, reduced to the amine intermediate before piperidine functionalization .

- Piperidin-4-ylboronic esters : Facilitate cross-coupling under Suzuki conditions (Pd(PPh), NaCO) .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions?

Methodological Answer:

DoE minimizes experiments while maximizing data output. For bromopyrimidine synthesis:

- Factors : Temperature (60–120°C), solvent polarity (DMF vs. THF), catalyst loading (0.5–5 mol%).

- Response variables : Yield, purity, byproduct formation.

- Statistical tools : Plackett-Burman designs screen significant factors; central composite designs model non-linear relationships. For example, a 2 factorial design identified optimal Pd catalyst loading (2 mol%) for >85% yield in analogous reactions .

Basic: What solubility and stability challenges are associated with this compound?

Methodological Answer:

- Solubility : The hydrochloride salt improves aqueous solubility (1–5 mg/mL in water at pH 3–4). For organic solvents, DMSO or DMF are preferred (10–20 mg/mL).

- Stability : Hydroscopicity requires anhydrous storage (desiccator, -20°C). Degradation via bromine displacement is minimized by avoiding light and protic solvents .

Advanced: How can researchers leverage structural analogs to study structure-activity relationships (SAR)?

Methodological Answer:

- Analog libraries : Synthesize derivatives like 5-Chloro-6-piperidin-1-yl-1H-pyrimidine-2,4-dione to assess bromine’s electronic effects on target binding .

- Computational docking : Compare binding poses of brominated vs. chlorinated analogs using AutoDock Vina or Schrödinger Suite.

- Pharmacophore mapping : Identify critical interactions (e.g., piperidine’s basic nitrogen vs. bromine’s hydrophobic contact) using MOE or Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.